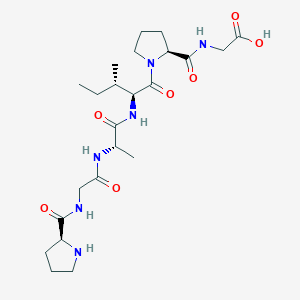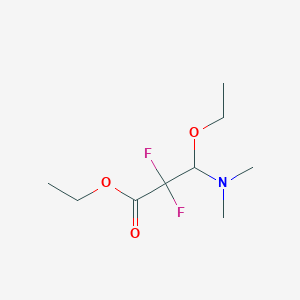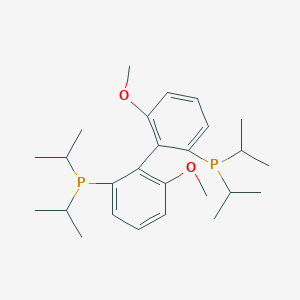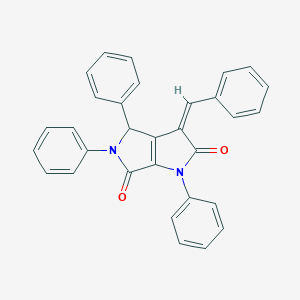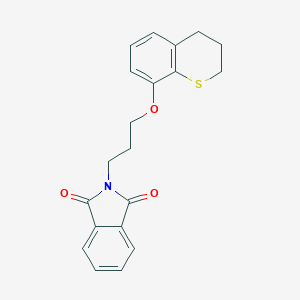
8-((3-Phthalimidopropyl)oxy)thiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-Phthalimidopropyl)oxy)thiochroman, also known as PPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTC belongs to the class of thiochroman derivatives and has been found to have significant effects on the biochemical and physiological processes in the body. In
Mécanisme D'action
The mechanism of action of 8-((3-Phthalimidopropyl)oxy)thiochroman is not fully understood, but it is believed to act on the dopamine D2 receptor and modulate its activity. 8-((3-Phthalimidopropyl)oxy)thiochroman has been found to increase dopamine release in the brain, which may explain its potential use in the treatment of Parkinson's disease. It has also been found to inhibit the activity of the enzyme histone deacetylase, which may explain its anti-cancer properties.
Effets Biochimiques Et Physiologiques
8-((3-Phthalimidopropyl)oxy)thiochroman has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to increase dopamine release in the brain, which may improve cognitive function and motor control. 8-((3-Phthalimidopropyl)oxy)thiochroman has also been found to have anti-inflammatory properties, which may reduce inflammation in the body and prevent the development of certain diseases. Additionally, 8-((3-Phthalimidopropyl)oxy)thiochroman has been found to have anti-cancer properties, which may inhibit the growth of cancer cells and prevent the development of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
8-((3-Phthalimidopropyl)oxy)thiochroman has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and is well-tolerated in animal studies. However, 8-((3-Phthalimidopropyl)oxy)thiochroman also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 8-((3-Phthalimidopropyl)oxy)thiochroman. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 8-((3-Phthalimidopropyl)oxy)thiochroman for these conditions. Another area of interest is its anti-cancer properties. Future research may focus on developing 8-((3-Phthalimidopropyl)oxy)thiochroman derivatives that are more effective at inhibiting the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 8-((3-Phthalimidopropyl)oxy)thiochroman and how it affects the biochemical and physiological processes in the body.
Méthodes De Synthèse
The synthesis of 8-((3-Phthalimidopropyl)oxy)thiochroman involves the reaction of 3-phthalimidopropyl bromide with 3,4-dihydro-2H-thiochromene in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 8-((3-Phthalimidopropyl)oxy)thiochroman. This method has been found to be efficient and yields the desired product in good yields.
Applications De Recherche Scientifique
8-((3-Phthalimidopropyl)oxy)thiochroman has been extensively studied for its potential applications in scientific research. It has been found to have significant effects on the central nervous system and has been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. 8-((3-Phthalimidopropyl)oxy)thiochroman has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
153804-49-0 |
|---|---|
Nom du produit |
8-((3-Phthalimidopropyl)oxy)thiochroman |
Formule moléculaire |
C20H19NO3S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO3S/c22-19-15-8-1-2-9-16(15)20(23)21(19)11-5-12-24-17-10-3-6-14-7-4-13-25-18(14)17/h1-3,6,8-10H,4-5,7,11-13H2 |
Clé InChI |
NCVVRDVVZRKLEH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
Autres numéros CAS |
153804-49-0 |
Synonymes |
2-(3-thiochroman-8-yloxypropyl)isoindole-1,3-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



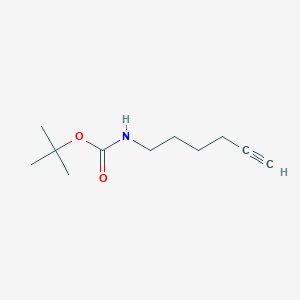
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
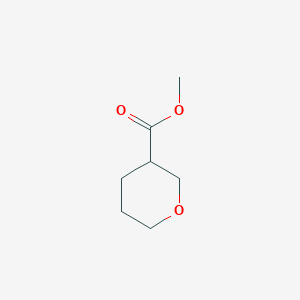
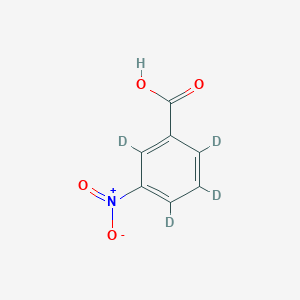
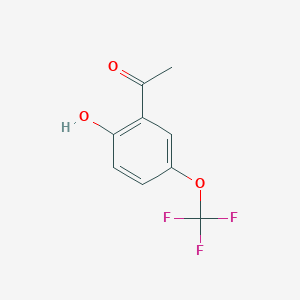
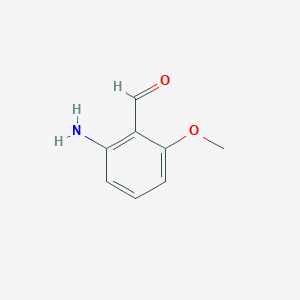
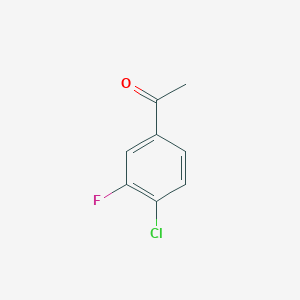
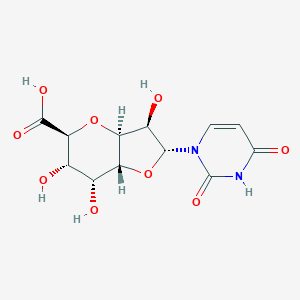
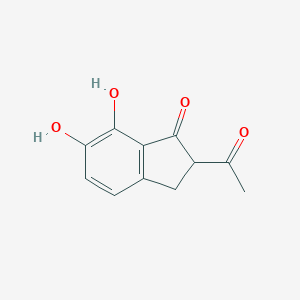
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
